2-(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide
Description
The compound 2-(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide features a unique molecular architecture combining an isothiazolidin-3-one 1,1-dioxide (sultam) core with a 3-methylphenyl group substituted at the 4-position by a sulfonyl-linked 4-ethylpiperazine moiety. This structure confers distinct electronic and steric properties:
- Sultam core: A cyclic sulfonamide known for metabolic stability and polarity due to the sulfonyl group .
Structural analysis of this compound has been facilitated by crystallographic tools such as the SHELX software suite, ensuring precise determination of bond lengths, angles, and conformational stability .
Properties
IUPAC Name |
2-[4-(4-ethylpiperazin-1-yl)sulfonyl-3-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S2/c1-3-17-7-9-18(10-8-17)26(23,24)15-5-4-14(12-13(15)2)19-16(20)6-11-25(19,21)22/h4-5,12H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYVDZFMWIBTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally related derivatives from a 2011 study (), which explored ethyl benzoate analogs with varied heterocyclic substituents. Key differences and implications are summarized below:
Structural and Functional Group Analysis
| Compound Name | Core Structure | Substituents (R Group) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Sultam | 4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl | Sulfonyl, piperazine, methylphenyl |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl benzoate | 4-(pyridazin-3-yl)phenethylamino | Pyridazine, amino, ester |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Ethyl benzoate | 4-(6-methylpyridazin-3-yl)phenethylamino | Methylpyridazine, amino, ester |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl benzoate | 4-(3-methylisoxazol-5-yl)phenethylthio | Isoxazole, thioether, ester |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Ethyl benzoate | 4-(3-methylisoxazol-5-yl)phenethoxy | Isoxazole, ether, ester |
Key Observations:
Core Structure: The sultam core in the target compound is more polar and rigid compared to the ethyl benzoate backbone of compounds. This rigidity may enhance metabolic stability but reduce conformational flexibility for target binding .
Substituent Effects :
- 4-Ethylpiperazine : Unlike the pyridazine (I-6230) or isoxazole (I-6373) groups, the piperazine moiety introduces basicity, enabling protonation at physiological pH and enhancing solubility in acidic environments (e.g., lysosomal targeting).
- 3-Methylphenyl Group : The methyl substituent introduces steric hindrance, which may limit binding to flat aromatic pockets compared to the planar pyridazine or isoxazole rings in compounds .
Functional Group Implications :
- Sulfonyl vs. Thioether/Ether : The sulfonyl group’s electron-withdrawing nature may reduce nucleophilic reactivity compared to thioether (I-6373) or ether (I-6473) groups, enhancing chemical stability.
- Sultam vs. Ester : The sultam’s cyclic sulfonamide is less prone to hydrolysis than the ester groups in compounds, suggesting superior pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
